molecular formula C8H12O4 B2962000 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate CAS No. 97935-32-5

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate

Cat. No. B2962000
CAS RN: 97935-32-5
M. Wt: 172.18
InChI Key: ZVMMUSUTUJIKID-UHFFFAOYSA-N
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Description

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is a chemical compound with the CAS Number: 97935-32-5 . It has a molecular weight of 172.18 . The IUPAC name for this compound is dimethyl 2-methylcyclopropane-1,1-dicarboxylate .


Molecular Structure Analysis

The InChI code for 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is 1S/C8H12O4/c1-5-4-8(5,6(9)11-2)7(10)12-3/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is a liquid at room temperature . It has a density of 1.147 g/mL at 25 °C .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 2-methylcyclopropane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5-4-8(5,6(9)11-2)7(10)12-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMMUSUTUJIKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate

Synthesis routes and methods

Procedure details

The apparatus described in Example 1 was charged successively with 132.1 g dimethyl malonate (1.0 mol), 166 g (1.2 mols) finely comminuted potassium carbonate, 339 g 1,2-dichloropropane (3.0 mols) and 250 ml of dimethylformamide. While stirring vigorously, the reaction mixture was heated to 118° C., and the reaction temperature was increased to 125° C. over a period of 15 hours. While releasing carbon dioxide, the reaction mixture distilled off as an azeotrope which was separated into dichloropropane and water in the phase separator and was then drained. Flash distillation was used to separate the salts and high boiling components, and the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane. The target product distilled over at 78° C./14 mbar and was identified by means of H-NMR as the desired target product.
Quantity
132.1 g
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339 g
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250 mL
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